N-[4-(acetylamino)phenyl]-3-bromobenzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-bromobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-3-bromobenzamide typically involves the following steps:
Acetylation of 4-aminophenylamine: The starting material, 4-aminophenylamine, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenylamine.
Bromination: The acetylated product is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
Amidation: Finally, the brominated intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the acetylamino group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the acetylamino group, such as nitroso or nitro derivatives.
Reduction Products: Reduced forms of the acetylamino group, such as amines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-[4-(acetylamino)phenyl]-3-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
N-[4-(acetylamino)phenyl]-3-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-[4-(acetylamino)phenyl]-3-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and specificity.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPNBLNHBNAAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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